tert-Butyl (4-bromo-2-methylphenyl)carbamate
Overview
Description
tert-Butyl (4-bromo-2-methylphenyl)carbamate is an organic compound with the chemical formula C12H16BrNO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
tert-Butyl (4-bromo-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-bromo-2-methylphenyl)carbamate can be synthesized through the reaction of 4-bromo-2-methylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-(bromomethyl)phenyl)carbamate: Similar structure but with a bromomethyl group instead of a bromo group.
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate: Contains a methoxy group in addition to the bromo group.
Uniqueness
tert-Butyl (4-bromo-2-methylphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXMKPOXRAYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370849 | |
Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-14-4 | |
Record name | 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306937-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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